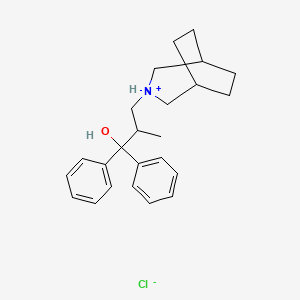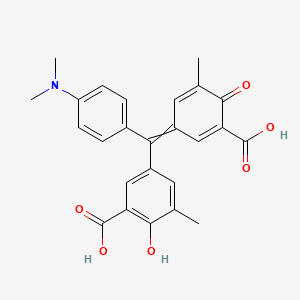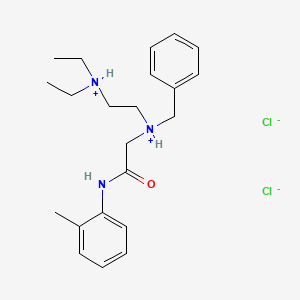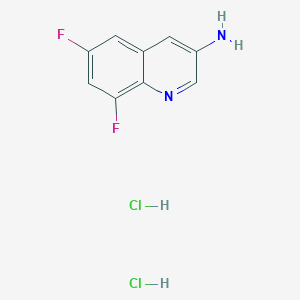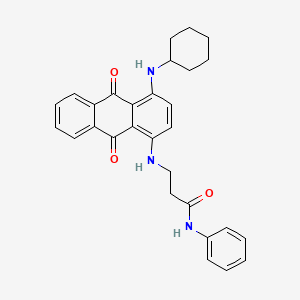
3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide is a complex organic compound that features a combination of cyclohexylamino, anthryl, and phenylpropionamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthryl Intermediate: The anthryl intermediate is synthesized through a Friedel-Crafts acylation reaction, where an anthracene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexylamino Substitution: The anthryl intermediate undergoes a substitution reaction with cyclohexylamine to introduce the cyclohexylamino group.
Coupling with N-phenylpropionamide: The final step involves coupling the cyclohexylamino-anthryl intermediate with N-phenylpropionamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or amines.
科学的研究の応用
3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share similar structural features and are used in the synthesis of heterocyclic systems.
Cyclohexylamine Derivatives: Compounds like cyclohexylamine share the cyclohexylamino group and are used in various organic syntheses.
Uniqueness
3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide is unique due to its combination of anthryl, cyclohexylamino, and phenylpropionamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
24464-64-0 |
|---|---|
分子式 |
C29H29N3O3 |
分子量 |
467.6 g/mol |
IUPAC名 |
3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-N-phenylpropanamide |
InChI |
InChI=1S/C29H29N3O3/c33-25(32-20-11-5-2-6-12-20)17-18-30-23-15-16-24(31-19-9-3-1-4-10-19)27-26(23)28(34)21-13-7-8-14-22(21)29(27)35/h2,5-8,11-16,19,30-31H,1,3-4,9-10,17-18H2,(H,32,33) |
InChIキー |
BSGWMUMCNMCWCW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


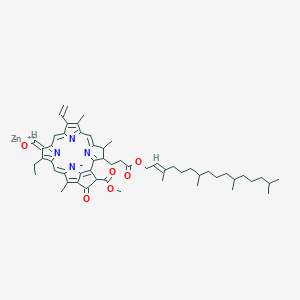
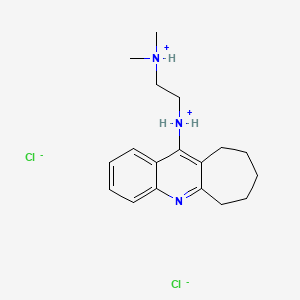
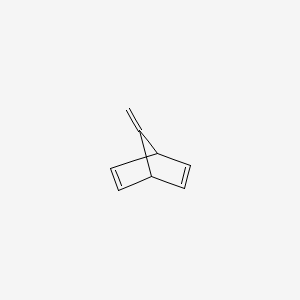
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
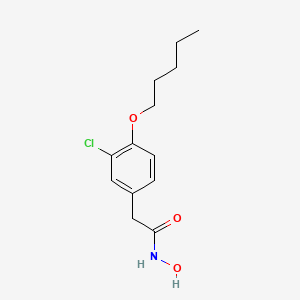
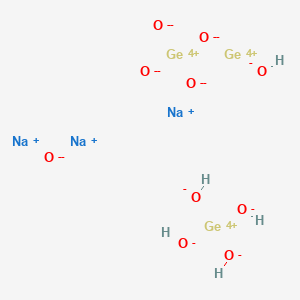
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
